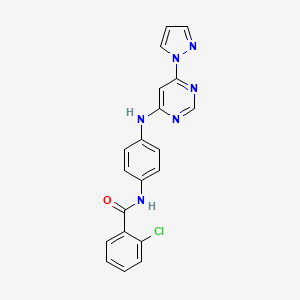

![molecular formula C17H20ClN3O3 B2859331 Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate CAS No. 94995-85-4](/img/structure/B2859331.png)

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

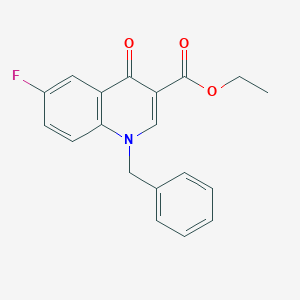

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C17H20ClN3O3 . It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been achieved through various established protocols . These protocols can be altered to produce a number of differently substituted quinolines .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a piperazine ring via a methyl group . The quinoline ring contains a chlorine atom at the 5th position and a hydroxy group at the 8th position .Chemical Reactions Analysis

As a quinoline derivative, this compound can participate in both electrophilic and nucleophilic substitution reactions . The presence of the chlorine atom and the hydroxy group on the quinoline ring can influence the reactivity of the compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.81 . It has a predicted melting point of 133 °C, a predicted boiling point of 507.1±50.0 °C, and a predicted density of 1.352±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 8.99±0.59 .Wissenschaftliche Forschungsanwendungen

Convenient Synthesis and Chemical Properties

- Synthesis Techniques: A method for the synthesis of piperazine substituted quinolones, including compounds similar to Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate, has been developed. This involves the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides in the presence of triethylamine (Fathalla & Pazdera, 2017).

Antimicrobial Applications

- Antimicrobial Activity: Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, a compound with structural similarities, has been synthesized and tested for antimicrobial activity against various bacteria and fungi, demonstrating significant to moderate activity. This suggests potential antimicrobial applications for this compound as well (Abdel-Mohsen, 2014).

- Inhibition of Microbial Growth: Piperazinyl-1,2-dihydroquinoline carboxylates have been synthesized and screened for in vitro antimicrobial activities, showing promising results against Staphylococcus aureus. This indicates the potential use of this compound in combating microbial infections (Banu et al., 2018).

Corrosion Inhibition

- Anti-corrosion Properties: Research on 8-Hydroxyquinoline-based piperazine compounds, including those structurally related to this compound, has demonstrated significant improvements in anti-corrosion properties of steel in HCl electrolyte, indicating its potential as a corrosion inhibiting additive (El faydy et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-2-24-17(23)21-8-6-20(7-9-21)11-12-10-14(18)13-4-3-5-19-15(13)16(12)22/h3-5,10,22H,2,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJNKFOJKONRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-3-carboxamide](/img/structure/B2859248.png)

![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)

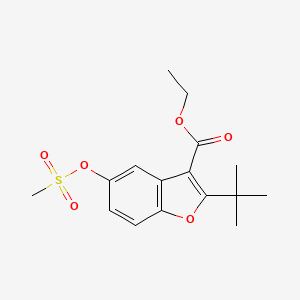

![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)

![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)

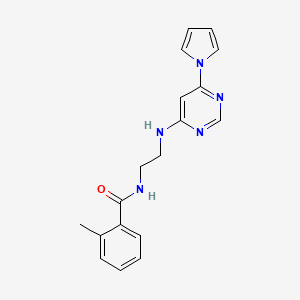

![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)